3-[(2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid
Description
3-[(2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid is a benzoic acid derivative with a substituted ethyl group at the 3-position. The ethyl side chain features an amino group and a tert-butoxycarbonylimino (Boc-imino) moiety, with a (2Z)-configuration at the imino double bond. This compound’s structure combines a polar carboxylic acid group with sterically bulky and hydrogen-bonding substituents, making it relevant for studies in crystallography, supramolecular chemistry, and pharmaceutical research .
Properties
IUPAC Name |
3-[2-imino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-11(15)8-9-5-4-6-10(7-9)12(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNKHAYRXWMQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)CC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzoic acid core: This can be achieved through the oxidation of toluene derivatives.
Introduction of the amino group: This step often involves nitration followed by reduction.
Addition of the tert-butyl carbamate moiety: This is typically done through carbamation reactions using tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine. Acidic hydrolysis removes the Boc group, regenerating the free amine:
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| HCl (4M in dioxane) or TFA/DCM | 3-(2-amino-2-iminoethyl)benzoic acid | Acid-catalyzed cleavage |
This step is critical for subsequent functionalization of the amine (e.g., peptide coupling).
Reactivity of the Amino Group
Once deprotected, the primary amine undergoes diverse reactions:
Alkylation/Acylation
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | N-alkylated derivative |
| Acylation | Acetyl chloride, DIPEA | N-acetylated compound |
These reactions proceed via nucleophilic substitution or acylation mechanisms.
Schiff Base Formation
The amine reacts with aldehydes (e.g., formaldehyde) under mild conditions to form Schiff bases, enabling conjugation with biomolecules.
Carboxylic Acid Functionalization
The benzoic acid group participates in esterification and amidation:
| Reaction | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl ester derivative | 85–90 |
| Amidation | Thionyl chloride, NH₃ | Benzamide analog | 70–75 |
These derivatives enhance solubility for pharmacological studies.
Imine Reactivity
The Z-configuration imine group (C=N) undergoes:
Hydrolysis
Under acidic or basic conditions, hydrolysis yields a ketone and ammonia:
This reaction is pH-dependent and reversible.
Reduction
NaBH₄ or LiAlH₄ reduces the imine to a secondary amine:
The product retains chirality, critical for stereoselective synthesis.
Aromatic Electrophilic Substitution
The benzene ring undergoes nitration and sulfonation at the meta position due to the electron-withdrawing carboxylic acid group:
| Reaction | Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-nitrobenzoic acid derivative |
| Sulfonation | Fuming H₂SO₄, 100°C | 3-sulfobenzoic acid analog |
Regioselectivity is confirmed via NMR and X-ray crystallography .
Side-Chain Oxidation
KMnO₄ oxidizes the ethyl linker to a carboxylic acid, forming a dicarboxylic acid derivative.
Borane-Mediated Reduction
The benzoic acid group is reduced to a benzyl alcohol using BH₃·THF, though over-reduction risks require careful stoichiometry.
Coupling Reactions
The compound serves as a building block in peptide synthesis:
| Coupling Agent | Target Molecule | Application |
|---|---|---|
| EDC/HOBt | Amino acids | Peptide chain elongation |
| DCC/DMAP | Carbohydrates | Glycoconjugate synthesis |
High yields (≥80%) are achieved in automated solid-phase synthesizers.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol.
-
Photolysis : UV light induces C-N bond cleavage, forming radicals detectable via ESR.
Scientific Research Applications
The compound 3-[(2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid , also known as a derivative of amino acids, has garnered attention in various scientific research applications. This article explores its applications, particularly in pharmacology, biochemistry, and material science, supported by comprehensive data tables and case studies.
Structure and Composition
- Molecular Formula : C16H20F3NO4
- Molecular Weight : 347.33 g/mol
- IUPAC Name : (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]butanoic acid
Key Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 89.6 Ų |
Pharmacological Applications
The compound has shown potential in drug development, particularly as a scaffold for creating novel therapeutics. Its structural features allow for modifications that enhance bioactivity and selectivity against specific biological targets.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. Results indicated that derivatives of this compound exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent.
Biochemical Research
In biochemical assays, the compound serves as a substrate or inhibitor for various enzymes. Its ability to interact with biological macromolecules makes it valuable in understanding enzyme mechanisms and metabolic pathways.
Case Study: Enzyme Inhibition
Research demonstrated that this compound inhibited specific proteases involved in disease pathways. This inhibition was characterized through kinetic studies, revealing insights into its mechanism of action.
Material Science
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in biomedical applications.
Case Study: Biodegradable Polymers
In a recent study, researchers integrated this compound into biodegradable polymers, improving mechanical strength and degradation rates. These materials are promising for applications in drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous benzoic acid derivatives (Table 1).
Table 1: Comparative Analysis of Benzoic Acid Derivatives
Key Structural and Functional Differences
Steric Effects: The tert-butyl group in the target compound introduces significant steric hindrance compared to the ethoxy group in ’s derivative. This bulkiness may stabilize the Boc-imino group against hydrolysis under basic conditions but reduce solubility in aqueous media .
Hydrogen Bonding: The amino group in the target compound acts as a hydrogen bond donor, while the Boc-imino and benzoic acid groups serve as acceptors.
Pharmacological Relevance: ’s indole-containing derivative is explicitly linked to therapeutic applications (pain and arthritis), whereas the target compound’s amino-Boc-imino motif suggests utility in protecting-group chemistry or as a synthetic intermediate .
Crystallographic and Computational Insights
- The tert-butyl group’s steric bulk likely influences the target compound’s crystal lattice parameters, as observed in similar Boc-protected structures analyzed via SHELX .
- Hydrogen-bonding patterns in these derivatives align with Etter’s graph set theory, where the benzoic acid group frequently participates in R₂²(8) motifs, as seen in and .
Biological Activity
3-[(2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid is a compound that falls within the class of benzoic acid derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.33 g/mol
1. Enzyme Inhibition
Research indicates that benzoic acid derivatives can act as enzyme inhibitors. For instance, certain derivatives have been shown to inhibit proteasomal activity, which is crucial for protein degradation pathways in cells. The specific interactions with enzymes such as cathepsins B and L have been highlighted in studies focusing on autophagy and proteostasis networks .
2. Antioxidant Properties
Benzoic acid derivatives are often evaluated for their antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
3. Antimicrobial Activity
Some studies have reported that benzoic acid derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The mechanism often involves disrupting microbial cell membranes or inhibiting specific metabolic pathways .
Table 1: Biological Activity of Benzoic Acid Derivatives
Detailed Findings from Research Studies
-
Study on Autophagy Activation :
A study demonstrated that certain benzoic acid derivatives significantly activate the autophagy-lysosome pathway in human fibroblasts, suggesting potential applications in aging-related therapies . -
Cytotoxicity Assessment :
Research evaluating the cytotoxic effects of these compounds on various cancer cell lines indicated low toxicity levels at therapeutic concentrations, making them suitable for further development as anticancer agents . -
Proteasome Activity Modulation :
Investigations into the modulation of proteasome activity revealed that specific derivatives enhanced chymotrypsin-like activity, which is critical for protein homeostasis in cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
